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Compound of Interest

Compound Name: (S)-Ceralasertib

Cat. No.: B2849286 Get Quote

(S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia

and Rad3-related (ATR) protein kinase, is a promising agent in oncology. ATR is a critical

component of the DNA damage response (DDR) pathway, which is essential for cell survival,

particularly in cancer cells with high replication stress and genetic instability. This guide

provides a comparative overview of the efficacy of (S)-Ceralasertib as a monotherapy versus

its use in combination with other anti-cancer agents, supported by experimental data from

preclinical and clinical studies.

Mechanism of Action: Targeting the DNA Damage
Response
(S)-Ceralasertib functions by inhibiting ATR kinase, a key regulator of the cellular response to

DNA damage and replication stress.[1][2] ATR activation initiates a signaling cascade that leads

to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Ceralasertib prevents this

repair process, leading to the accumulation of DNA damage and ultimately inducing cell death

(apoptosis) in cancer cells. This mechanism is particularly effective in tumors with existing

defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2 genes, a

concept known as synthetic lethality.[1]

Below is a diagram illustrating the central role of ATR in the DNA damage response pathway

and the inhibitory action of (S)-Ceralasertib.
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Figure 1: (S)-Ceralasertib Mechanism of Action.

Efficacy of (S)-Ceralasertib as a Monotherapy
Clinical and preclinical studies have demonstrated the anti-tumor activity of (S)-Ceralasertib as

a single agent, particularly in tumors with specific genomic alterations.

Clinical Data Summary: Monotherapy
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Trial Identifier Cancer Type
Number of
Patients

Key Efficacy
Results

Reference

PATRIOT (Phase

I)

Advanced Solid

Tumors
67

ORR: 8% (5

confirmed PRs);

SD: 52% (34

patients);

Durable

responses

observed in

tumors with

ARID1A loss and

DDR defects.

[3][4][5]

Phase I/II
Relapsed/Refract

ory CLL
8

No responses

observed;

Median PFS: 3.8

months; Median

OS: 16.9

months. Limited

clinical benefit.

[6][7][8]

Preclinical Data Insights
Preclinical investigations have shown that sensitivity to Ceralasertib monotherapy is

heightened in cell lines with defects in the ATM pathway or those exhibiting high replication

stress, such as CCNE1 amplification.[9] In vivo studies using xenograft models demonstrated

that continuous dosing of Ceralasertib resulted in tumor control.[9]

Efficacy of (S)-Ceralasertib in Combination Therapy
The rationale for combining (S)-Ceralasertib with other anticancer agents stems from its ability

to potentiate the effects of DNA-damaging therapies and to overcome resistance to

immunotherapy.

Clinical Data Summary: Combination Therapy
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Combinatio
n Agent

Cancer
Type

Trial Phase
Number of
Patients

Key
Efficacy
Results

Reference

Durvalumab

(Anti-PD-L1)

Advanced

Gastric

Cancer

II 31

ORR: 22.6%;

DCR: 58.1%;

Median PFS:

3.0 months.

[10]

Durvalumab

Metastatic

Melanoma

(post anti-PD-

1)

II 30

ORR: 30.0%;

DCR: 63.3%;

Median PFS:

7.1 months.

[11]

Durvalumab

Advanced

NSCLC

(RAS-mutant)

II 19

Durable

Clinical

Benefit Rate:

~40%; ORR:

13.1%;

Median PFS:

5.9 months.

[12]

Olaparib

(PARP

inhibitor)

Relapsed

SCLC
II 26

ORR: 3.8%;

DCR: 42.3%;

Median PFS:

2.75 months.

[13]

Acalabrutinib

(BTK

inhibitor)

Relapsed/Ref

ractory CLL
I/II 2

ORR: 100%;

Median PFS

and OS not

reached.

[6][7][8]

Paclitaxel

Refractory

Solid Tumors

(Melanoma

subset)

I 33

ORR: 33.3%;

Median PFS:

3.6 months.

[14]

Preclinical Rationale for Combinations
Preclinical models have shown synergistic effects when Ceralasertib is combined with:
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Chemotherapy (Carboplatin, Irinotecan): Ceralasertib enhances the efficacy of agents that

cause replication fork stalling and collapse.[9]

PARP Inhibitors (Olaparib): This combination has demonstrated significant anti-tumor activity,

especially in BRCA-mutant models, leading to complete tumor regressions in some

preclinical studies.[9]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are representative experimental protocols for clinical trials involving (S)-Ceralasertib.

Phase II Study of Ceralasertib with Durvalumab in
Advanced Gastric Cancer

Study Design: This was a single-center, open-label, non-randomized Phase II trial.

Patient Population: Patients with previously treated advanced gastric cancer.

Treatment Regimen:

Durvalumab: 1500 mg intravenously on day 1 of a 28-day cycle.

Ceralasertib: 240 mg orally twice daily on days 15-28 of each cycle.

Primary Endpoint: Overall Response Rate (ORR) assessed by RECIST v1.1.

Biomarker Analysis: Fresh tumor biopsies were collected from all patients for exploratory

biomarker analysis, including ATM expression and mutational signatures.[10]

The workflow for this clinical trial is illustrated in the diagram below.
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Figure 2: Representative Clinical Trial Workflow.
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Preclinical In Vivo Xenograft Study
Animal Models: Patient-derived xenograft (PDX) models or cell line-derived xenograft

models (e.g., BRCA-mutant triple-negative breast cancer).

Treatment Groups:

Vehicle control

Ceralasertib monotherapy

Combination agent (e.g., Olaparib) monotherapy

Ceralasertib and combination agent

Dosing and Schedule: Doses and schedules are optimized for tolerability and efficacy. For

example, Ceralasertib might be administered daily for a set number of days per week

concurrently with the combination agent.[9]

Efficacy Endpoints: Tumor growth inhibition and tumor regression are measured over time.

Pharmacodynamic Assessments: Tumor and surrogate tissues are analyzed for biomarkers

of target engagement and DNA damage (e.g., pCHK1, γH2AX).[9]

Conclusion
The available data suggest that while (S)-Ceralasertib shows modest activity as a

monotherapy in specific patient populations with underlying DDR defects, its true potential

appears to be in combination therapies. By synergizing with DNA-damaging agents and

potentially re-sensitizing tumors to immunotherapy, Ceralasertib-based combination regimens

have demonstrated promising clinical activity across a range of difficult-to-treat cancers. The

tolerability of these combinations is a key consideration, with hematological toxicities being the

most common adverse events. Ongoing and future clinical trials will further delineate the

optimal patient populations and combination strategies for this targeted agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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